N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiophene ring fused with a furan ring, connected through an ethyl chain to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or benzothiophene rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for use in organic electronics and photovoltaic devices due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications[][3].
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and a carboxamide group but differs in the core structure, which is an indole instead of a benzothiophene.
N-[2-(furan-2-yl)ethyl]acetamide: Similar in structure but with an acetamide group instead of a benzothiophene ring.
Uniqueness
N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene ring with a furan ring, providing distinct electronic and steric properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H13NO2S |
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Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H13NO2S/c17-15(16-8-7-12-5-3-9-18-12)14-10-11-4-1-2-6-13(11)19-14/h1-6,9-10H,7-8H2,(H,16,17) |
InChI Key |
ILRYEZIRBQZRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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